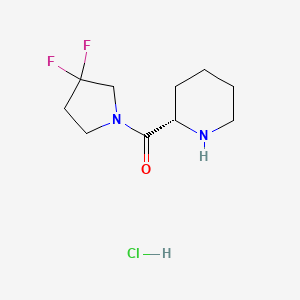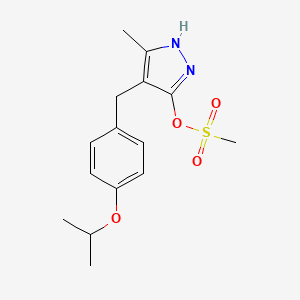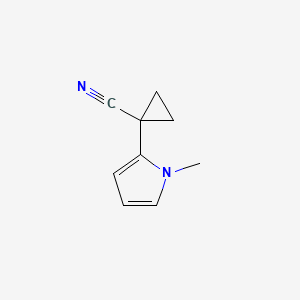![molecular formula C15H27NO5 B12074940 Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)
Glutaryl-[(s)-leucine tert-butyl ester]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaryl-[(s)-leucine tert-butyl ester] is an organic compound that belongs to the class of esters It is derived from glutaryl and leucine, with a tert-butyl ester group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-[(s)-leucine tert-butyl ester] typically involves the esterification of glutaryl chloride with (s)-leucine in the presence of a tert-butyl alcohol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of Glutaryl-[(s)-leucine tert-butyl ester] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Glutaryl-[(s)-leucine tert-butyl ester] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Glutaryl-[(s)-leucine tert-butyl ester] can yield carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Glutaryl-[(s)-leucine tert-butyl ester] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of Glutaryl-[(s)-leucine tert-butyl ester] involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active leucine moiety, which can then interact with enzymes and other proteins. The molecular pathways involved include those related to amino acid metabolism and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamic acid di-tert-butyl ester: This compound is similar in structure but has two tert-butyl ester groups instead of one.
L-Glutamic acid alpha-tert-butyl ester: This compound has a similar ester group but is derived from glutamic acid instead of glutaryl.
Uniqueness
Glutaryl-[(s)-leucine tert-butyl ester] is unique due to its specific combination of glutaryl and leucine moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H27NO5 |
|---|---|
Poids moléculaire |
301.38 g/mol |
Nom IUPAC |
5-[[(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27NO5/c1-10(2)9-11(14(20)21-15(3,4)5)16-12(17)7-6-8-13(18)19/h10-11H,6-9H2,1-5H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
Clé InChI |
PJBFXMYZQMQTRP-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O |
SMILES canonique |
CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)




![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)



![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)
![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)

